9,10-Bis(1-cyclopropylideneprop-2-EN-1-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of cyclopropylidene groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the cyclopropylidene groups or the anthracene core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene involves its interaction with light and subsequent photophysical processes. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the nature of the substituents on the anthracene core .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to these similar compounds, 9,10-Bis(1-cyclopropylideneprop-2-en-1-yl)anthracene exhibits unique photophysical properties due to the presence of cyclopropylidene groups. These groups influence the electronic structure and stability of the compound, making it distinct in terms of its fluorescence quantum yield and thermal stability .
Eigenschaften
CAS-Nummer |
654667-16-0 |
---|---|
Molekularformel |
C26H22 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
9,10-bis(1-cyclopropylideneprop-2-enyl)anthracene |
InChI |
InChI=1S/C26H22/c1-3-19(17-13-14-17)25-21-9-5-7-11-23(21)26(20(4-2)18-15-16-18)24-12-8-6-10-22(24)25/h3-12H,1-2,13-16H2 |
InChI-Schlüssel |
IIAMMTXGAVQBFR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=C5CC5)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.